molecular formula C10H8F3N3 B1452690 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine CAS No. 1153040-21-1

1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine

Cat. No. B1452690
CAS RN: 1153040-21-1
M. Wt: 227.19 g/mol
InChI Key: QYEHERJXNTXVNQ-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine, also known as TFMPP, is an organic compound composed of a pyrazole ring with a trifluoromethylphenyl substituent. This compound is used in scientific research as an agonist of the serotonin 5-HT1A receptor, and has been studied for its potential applications in the treatment of depression, anxiety, and other neurological disorders.

Scientific Research Applications

Anticancer Activity

A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized from 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine and evaluated for their anticancer activity against various cancer cell lines. Compounds demonstrated promising bioactivity at micro-molar concentration, particularly against lung, breast, prostate, and cervical cancer cell lines (Chavva et al., 2013).

Cytotoxic Activity

Another study synthesized novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives starting from 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine, showing promising cytotoxic activity against human cancer cell lines, including U937, THP-1, HL60, and B16-F10 (Kurumurthy et al., 2014).

Antimycobacterial Agents

A library of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids was synthesized from 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine, displaying in vitro antimycobacterial activity against Mycobacterium smegmatis. These studies identified promising lead compounds with low cytotoxicity and significant antimycobacterial potential, marking a significant step towards developing new antitubercular agents (Emmadi et al., 2015).

Antimicrobial and Antioxidant Activities

The synthesis of new series of compounds involving 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. Some compounds showed significant efficacy against bacterial and fungal strains, suggesting their potential as versatile antimicrobial and antioxidant agents (Bhat et al., 2016).

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(14)5-15-16/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEHERJXNTXVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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